METHYL 2-(3-ACETAMIDO-4-ETHOXYBENZENESULFONAMIDO)BENZOATE
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Overview
Description
Methyl 2-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of both an acetamido group and an ethoxy group attached to a benzenesulfonamide moiety, which is further connected to a benzoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of ethoxybenzene to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Acetylation: Acetylation of the amino group to form an acetamido group.
Sulfonation: Sulfonation of the aromatic ring to introduce the sulfonamide group.
Esterification: Esterification of the carboxylic acid group to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2), chlorine (Cl2), and nitrating mixtures (HNO3/H2SO4) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Methyl 2-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate involves its interaction with specific molecular targets in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. Additionally, the acetamido and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Ethopabate: A related compound with similar structural features and biological activities.
Uniqueness
Methyl 2-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[(3-acetamido-4-ethoxyphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-4-26-17-10-9-13(11-16(17)19-12(2)21)27(23,24)20-15-8-6-5-7-14(15)18(22)25-3/h5-11,20H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHHSAMDDWOZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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